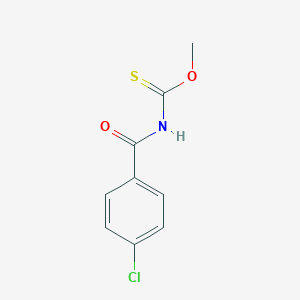

O-methyl 4-chlorobenzoylthiocarbamate

Description

O-Methyl 4-chlorobenzoylthiocarbamate is a thiocarbamate derivative characterized by a benzoylthiocarbamate backbone substituted with a chlorine atom at the para position of the benzene ring and an O-methyl group esterified to the thiocarbamate moiety. The O-methyl group enhances lipophilicity, which may improve membrane permeability, while the 4-chloro substituent contributes to electronic effects that modulate reactivity and binding interactions with biological targets .

Propriétés

Formule moléculaire |

C9H8ClNO2S |

|---|---|

Poids moléculaire |

229.68g/mol |

Nom IUPAC |

O-methyl N-(4-chlorobenzoyl)carbamothioate |

InChI |

InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14) |

Clé InChI |

PZAOODQXKLKIJZ-UHFFFAOYSA-N |

SMILES |

COC(=S)NC(=O)C1=CC=C(C=C1)Cl |

SMILES canonique |

COC(=S)NC(=O)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of O-methyl 4-chlorobenzoylthiocarbamate may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Applications De Recherche Scientifique

O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Role of O-Methyl Group Substitution

The number and position of O-methyl groups critically influence bioactivity. For instance:

- Compounds 17 and 19 (two O-methyl groups) exhibited significant activity.

- Compound 21 (four O-methyl groups) reverted to inactivity, suggesting steric hindrance or altered molecular conformation disrupts target binding .

Table 1: Impact of O-Methyl Group Count on Activity

| Compound | O-Methyl Groups | Activity (IC₅₀) | Notes |

|---|---|---|---|

| 11 | 0 | >100 µM | Inactive |

| 17 | 2 | 0.5 µM | Active |

| 19 | 2 | 0.7 µM | Active |

| 21 | 4 | >100 µM | Inactive |

This trend highlights an optimal balance between lipophilicity and steric bulk, where two O-methyl groups enhance target engagement without impeding molecular shape .

Substituent Effects on Binding Affinity

Comparative studies with analogs bearing different substituents reveal:

- O-Methyl vs. O-t-Butyl : The o-t-butyl derivative (S)-4 showed reduced 5-HT₁A receptor affinity compared to the o-methyl analog (S)-2, likely due to excessive steric bulk limiting access to hydrophobic pockets .

- Halogen vs. Alkoxy Substituents : The 4-chloro group in O-methyl 4-chlorobenzoylthiocarbamate provides stronger electron-withdrawing effects than methoxy substituents, enhancing electrophilic reactivity in nucleophilic environments .

Table 2: Substituent-Specific Affinity Data

| Compound | Substituent | Target Affinity (Ki, nM) |

|---|---|---|

| (S)-2 | o-Methyl | 1.2 |

| (S)-4 | o-t-Butyl | 8.5 |

| (S)-8 | o-Fluoro | 2.1 |

| (S)-16 | o-Methoxy | 4.7 |

Quantitative Structure-Activity Relationship (QSAR) Insights

A Hansch analysis of thiocarbamate derivatives demonstrated that:

- Lipophilicity (logP) : Optimal logP values (~2.5–3.0) correlate with high activity, aligning with the enhanced bioavailability of O-methylated compounds.

- Electrostatic Parameters : Negative σ (Hammett constant) values for electron-withdrawing groups (e.g., 4-Cl) improve binding to enzymes like acetylcholinesterase .

Mechanistic Implications

The molecular shape of O-methyl 4-chlorobenzoylthiocarbamate, dictated by substituents, determines its compatibility with protein active sites. For example, in acetylcholinesterase inhibition, the planar benzoylthiocarbamate core aligns with the catalytic triad, while the O-methyl group stabilizes hydrophobic interactions in the peripheral anionic site . In contrast, over-substitution (e.g., four O-methyl groups) disrupts this alignment, leading to inactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.